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Compound of Interest

Compound Name: N-Phenylmethanesulfonamide

Cat. No.: B072643

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Phenylmethanesulfonamide, a compound of interest in various chemical and pharmaceutical
research fields. The following sections present detailed Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with the experimental
protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 13C NMR data for N-
Phenylmethanesulfonamide were acquired in deuterated chloroform (CDCIs).

'H NMR Data

The *H NMR spectrum of N-Phenylmethanesulfonamide exhibits distinct signals
corresponding to the aromatic and methyl protons.
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assighment
(6) ppm Protons
Hz
7.35 t 8.0 2H Ar-H (meta)
7.24 d 8.0 2H Ar-H (ortho)
7.19 t 7.4 1H Ar-H (para)
6.97 S - 1H NH
3.01 S - 3H CHs

s = singlet, d = doublet, t = triplet

3C NMR Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (6) ppm Assignment
136.9 Ar-C (quaternary)
129.7 Ar-C

1254 Ar-C

120.9 Ar-C

39.2 CHs

Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by
dissolving approximately 10-20 mg of N-Phenylmethanesulfonamide in 0.5-0.7 mL of
deuterated chloroform (CDCIs). Tetramethylsilane (TMS) was used as an internal standard (& =
0.00 ppm). The data was processed using standard NMR software.

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b072643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of N-Phenylmethanesulfonamide was
obtained using the KBr pellet method.

IR Absorption Data

The following table summarizes the characteristic absorption bands observed in the IR
spectrum of N-Phenylmethanesulfonamide.

Wavenumber . . . .

(cm-1) Intensity Functional Group Vibration Mode
~3250 Strong, Broad N-H Stretching
~3100-3000 Medium C-H (Aromatic) Stretching

~2950 Medium C-H (Aliphatic) Stretching

~1600, ~1490 Medium-Strong C=C (Aromatic) Stretching

~1330 Strong S=0 Asymmetric Stretching
~1160 Strong S=0 Symmetric Stretching
~900 Strong S-N Stretching

Experimental Protocol for IR Spectroscopy

A small amount of N-Phenylmethanesulfonamide was finely ground with anhydrous
potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin,
transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an
FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm~1. A
background spectrum of a pure KBr pellet was also recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. Electron lonization (El) was used to obtain the mass
spectrum of N-Phenylmethanesulfonamide.
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Mass Spectrometry Data

The mass spectrum of N-Phenylmethanesulfonamide shows a molecular ion peak and
several characteristic fragment ions.

m/z Relative Intensity (%) Assighment

171 ~60 [M]* (Molecular lon)

92 100 [CeHsNH]* (Anilide Cation)
77 ~40 [CeHs]* (Phenyl Cation)
65 ~50 [CsHs]*

The fragmentation pattern is consistent with the structure of N-Phenylmethanesulfonamide,
with the base peak at m/z 92 corresponding to the stable anilide cation formed by the loss of
the methanesulfonyl group. The molecular ion peak is observed at m/z 171.

Experimental Protocol for Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI)
source. A small amount of the sample was introduced into the ion source, where it was
vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting
ions were accelerated and separated by a mass analyzer, and the relative abundance of each
ion was detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N-Phenylmethanesulfonamide.

Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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